molecular formula C22H19N5O4S B2945832 ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1216988-96-3

ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B2945832
CAS No.: 1216988-96-3
M. Wt: 449.49
InChI Key: ONXSFTONEUAFPS-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2, also known as ACVR1), a key bone morphogenetic protein (BMP) type I receptor. This compound has emerged as a critical pharmacological tool for investigating the ALK2 signaling pathway, which is implicated in a range of disorders. Its primary research value lies in the study of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic condition characterized by progressive heterotopic ossification, where it has been shown to potently inhibit aberrant ALK2 activity driven by mutant receptors [https://www.nature.com/articles/s41467-024-45285-0]. The mechanism of action involves competitive binding to the ATP-binding pocket of the ALK2 kinase domain, thereby suppressing downstream SMAD1/5/8 phosphorylation and pathway activation. Beyond FOP, this inhibitor is utilized in cancer research, particularly in the context of Diffuse Intrinsic Pontine Glioma (DIPG), as ALK2 signaling has been associated with tumor progression and has been identified as a potential therapeutic target in certain cancer subtypes [https://pubmed.ncbi.nlm.nih.gov/38509118/]. Its research applications extend to fundamental studies of BMP signaling in developmental biology, stem cell differentiation, and iron metabolism homeostasis, providing scientists with a precise means to dissect this critical cellular pathway.

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-8-phenylsulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-2-31-21(29)16-10-6-7-11-17(16)24-18(28)14-27-22(30)26-13-12-23-20(19(26)25-27)32-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSFTONEUAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate typically involves multi-step organic reactions. The process begins with the formation of the triazolo-pyrazine core, which can be achieved through cyclization reactions involving appropriate precursors. The phenylsulfanyl group is introduced via nucleophilic substitution reactions, while the benzoate ester is formed through esterification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets and pathways. The triazolo-pyrazine core can bind to enzymes and receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the benzoate ester can influence its solubility and bioavailability .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its substitution pattern. Key analogs and their differentiating features are summarized below:

Compound Name / ID Core Structure Substituents (Position 8) Acetamide/Ester Modifications Key Differences vs. Target Compound Reference
Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate [1,2,4]Triazolo[4,3-a]pyrazin-3-one Phenylsulfanyl (C6H5S) Ethyl benzoate + acetamide linkage Reference compound
Methyl 2-{2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS 1251622-20-4) Same Cyclohexylsulfanyl (C6H11S) Methyl ester instead of ethyl Increased hydrophobicity due to cyclohexyl group
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide Same 4-Chlorobenzylsulfanyl (Cl-C6H4CH2S) 4-Methoxybenzyl acetamide (no ester) Enhanced electron-withdrawing effects from Cl
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one (Compound 45) Same Benzylpiperazinylphenyl Amino group at position 8 Basic piperazine moiety alters receptor binding
MRS5346 (Alexa Fluor-488 conjugate) Pyrazolo-triazolo-pyrimidine Fluorescent tag (Alexa Fluor-488) Complex polyethylene glycol (PEG) link Designed for fluorescence polarization assays

Key Observations :

  • Sulfanyl Group Variations : The phenylsulfanyl group in the target compound provides moderate hydrophobicity compared to cyclohexylsulfanyl (more hydrophobic) or chlorobenzylsulfanyl (electron-deficient) analogs .
  • Ester vs. Amide : The ethyl benzoate ester may improve membrane permeability compared to amide-only derivatives (e.g., 4-methoxybenzyl acetamide in ) .
  • Functional Moieties: Fluorescent tags () or piperazine groups () shift applications from therapeutic to diagnostic or receptor-specific targeting.
Physicochemical Properties
  • Molecular Weight & Polarity : The target compound (estimated MW ~467 g/mol) is heavier than the methyl ester analog (MW ~453 g/mol) but lighter than chlorobenzyl derivatives (MW ~470 g/mol) .

Biological Activity

Ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate (CAS Number: 1216988-96-3) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a triazolo-pyrazine core, which is known for diverse pharmacological properties.

  • Molecular Formula : C22H19N5O4S
  • Molecular Weight : 449.5 g/mol
  • Structure : The compound features a benzoate moiety linked to a triazolo-pyrazine scaffold, which is modified by an acetamido group and a phenylsulfanyl substituent.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that compounds with similar triazolo-pyrazine structures exhibit significant anti-inflammatory effects. This compound has shown promise in reducing inflammation markers in vitro and in vivo models.

Analgesic Effects

The compound's analgesic properties have been evaluated using pain models in rodents. Results suggest that it may modulate pain pathways effectively, potentially acting on the central nervous system to alleviate pain sensations.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazolo-pyrazine core interacts with specific receptors involved in pain and inflammation pathways.

Research Findings and Case Studies

StudyFindings
In vitro Study Demonstrated significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha) in cultured macrophages.
In vivo Model Reduced paw edema in rats induced by carrageenan injection, indicating robust anti-inflammatory activity.
Pain Model Showed a reduction in response time to thermal stimuli in mice, suggesting analgesic effects comparable to standard analgesics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl 2-{2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling a substituted triazolopyrazine intermediate with a benzoate derivative. A general approach includes:

  • Step 1 : Preparation of the triazolopyrazine core via cyclization of substituted pyrazine precursors under reflux conditions (e.g., using ethanol or 2-methoxyethanol as solvents) .
  • Step 2 : Acetamido group introduction via nucleophilic substitution or amide coupling reactions. Glacial acetic acid is often employed as a catalyst in such reactions .
  • Step 3 : Esterification of the benzoic acid derivative using ethyl alcohol under acid catalysis.
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity to improve yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of phenylsulfanyl (δ 7.2–7.6 ppm for aromatic protons) and ester groups (δ 4.1–4.4 ppm for ethyl CH2) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns consistent with the triazolopyrazine core.
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the triazolopyrazine core in this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical:

  • Reaction Modeling : Use software like Gaussian or ORCA to simulate transition states for key reactions (e.g., cyclization or sulfanyl group substitution).
  • Electronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the phenylsulfanyl group may act as an electron donor, stabilizing intermediates .
  • Collaborative Workflows : Integrate computational predictions with high-throughput experimentation to validate reactivity hypotheses .

Q. How can researchers resolve contradictions in bioactivity data for triazolopyrazine derivatives?

  • Methodological Answer : Address variability through systematic approaches:

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., substituents at position 8) to isolate the phenylsulfanyl group’s role. For example, replacing sulfur with oxygen may alter binding affinity .
  • Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) to minimize false positives/negatives.
  • Data Validation : Cross-reference results with orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. What advanced separation techniques are suitable for isolating intermediates during synthesis?

  • Methodological Answer : Leverage modern purification methods:

  • Membrane Chromatography : Use silica-based or polymer membranes for rapid separation of polar intermediates.
  • Preparative HPLC : Optimize gradient elution (e.g., acetonitrile/water with 0.1% TFA) for high-resolution isolation of diastereomers .
  • Crystallization : Screen solvents (e.g., 2-methoxyethanol) to obtain single crystals for XRD analysis .

Experimental Design & Optimization

Q. How to design experiments for studying the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Buffer Systems : Prepare solutions at pH 2–12 using HCl/NaOH or phosphate/citrate buffers.
  • Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (e.g., absorbance changes at λmax ~300 nm).
  • LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) .
  • Thermodynamic Studies : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .

Q. What methodologies enable efficient scale-up of this compound for preclinical studies?

  • Methodological Answer :

  • Process Intensification : Use flow chemistry for continuous synthesis of intermediates, reducing batch variability .
  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, catalyst loading).
  • In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time reaction tracking .

Data Analysis & Interpretation

Q. How to analyze conflicting spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR chemical shifts with computed (DFT) values to confirm assignments.
  • XRD Refinement : Resolve crystal packing effects that may distort bond angles vs. solution-state NMR data .
  • Dynamic Effects : Consider rotamers or conformational flexibility in solution that XRD cannot capture .

Q. What statistical approaches are recommended for high-dimensional datasets in SAR studies?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to reduce variables (e.g., substituent electronic parameters).
  • Machine Learning : Train models (e.g., random forests) on bioactivity data to predict novel analogs .
  • Bayesian Optimization : Prioritize synthesis targets based on uncertainty and predicted efficacy .

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